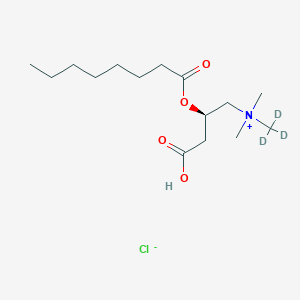

Octanoyl L-Carnitine-d3 Chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-HZUATLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological & Pathological Profile of Medium-Chain Acylcarnitines

A Technical Guide for Drug Discovery & Metabolic Research

Executive Summary

Medium-chain acylcarnitines (MCACs), specifically esterified species with carbon chain lengths of C6 to C12 (e.g., hexanoyl-, octanoyl-, decanoylcarnitine), were historically viewed merely as transport intermediates or passive byproducts of mitochondrial

For drug development professionals, MCACs represent a double-edged sword: they are critical biomarkers for Inborn Errors of Metabolism (IEMs) like MCAD deficiency, yet their accumulation in peripheral tissues is a causal driver of insulin resistance (IR) and metabolic gridlock. This guide synthesizes the mechanistic biology, pathological implications, and gold-standard analytical protocols for MCACs.

Part 1: Biosynthesis and Metabolic Origins

To understand the function of MCACs, one must first understand their origin within the mitochondrial matrix. Unlike Long-Chain Acylcarnitines (LCACs), which require the CPT1/CPT2 shuttle for mitochondrial entry, medium-chain fatty acids (MCFAs) can permeate the mitochondrial membrane directly.

However, MCACs are primarily formed intramitochondrially via the action of Carnitine Octanoyltransferase (COT) or as an overflow mechanism when

The "Metabolic Gridlock" Phenomenon

In states of nutrient oversupply (e.g., high-fat diet, obesity), the flux of fatty acids into the mitochondria exceeds the capacity of the Tricarboxylic Acid (TCA) cycle to oxidize acetyl-CoA. This creates "metabolic gridlock."

-

The Bottleneck: The reducing equivalents (NADH/FADH2) accumulate, inhibiting

-oxidation enzymes. -

The Retrograde Flow: To rescue free CoA (CoASH) and prevent mitochondrial toxicity, acyl groups are transferred back onto carnitine.

-

The Efflux: These newly formed acylcarnitines (including MCACs like C10 and C12) are exported out of the mitochondria into the cytosol and plasma.

Key Insight for Researchers: Elevated plasma MCACs are often a surrogate marker for intramitochondrial stress and incomplete fatty acid oxidation (FAO), rather than just increased lipolysis.

Figure 1: The mechanism of MCAC generation during metabolic overload or enzymatic deficiency. Note the conversion of accumulated Acyl-CoA to Acylcarnitine to liberate free CoA.

Part 2: Physiological & Pathological Functions

1. Insulin Resistance (The Muoio-Koves Mechanism)

While LCACs are associated with membrane disruption, MCACs (specifically C10:0 and C12:0) have been identified as specific signaling mediators of insulin resistance.

-

Mechanism: Incomplete oxidation leads to C10/C12 accumulation.[1] These species interfere with insulin signaling in myocytes and adipocytes.

-

Evidence: Exposure of myotubes to C10-carnitine suppresses insulin-stimulated glucose uptake and Akt phosphorylation. This challenges the traditional "Randle Cycle" view, suggesting that the metabolite (MCAC), not just the competition for substrate, drives IR.

2. Pro-Inflammatory Signaling

MCACs act as sterile inflammation triggers. Research indicates they can activate the NF-

-

Pathway: C12-carnitine

JNK activation

3. Clinical Biomarkers: MCAD Deficiency

In drug development for rare diseases, MCACs are the definitive diagnostic markers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency.

-

The Profile:

-

Primary Marker: Octanoylcarnitine (C8).[2]

-

Secondary Markers: Hexanoylcarnitine (C6), Decanoylcarnitine (C10).

-

Diagnostic Ratio: C8/C10 and C8/C2.

-

-

Toxicity: In MCADD, the accumulation is not just a marker but a toxin. High levels of C8 metabolites are neurotoxic and can induce hypoketotic hypoglycemia and sudden death.

Table 1: Biological Roles of Specific MCAC Species

| MCAC Species | Common Name | Primary Biological Context | Pathological Implication |

| C8:0 | Octanoylcarnitine | MCAD Deficiency Hallmark | Neurotoxicity; Marker of |

| C10:0 | Decanoylcarnitine | Insulin Resistance | Blunts glucose uptake; Pro-inflammatory. |

| C12:0 | Dodecanoylcarnitine | Metabolic Gridlock | Strong association with T2D and ischemic stress. |

| C14:1 | Tetradecenoylcarnitine | VLCAD Deficiency | Marker of long-chain oxidation defects (often grouped with MCACs in broad screens). |

Part 3: Analytical Methodologies (LC-MS/MS)

Protocol: Targeted Quantitation of Plasma MCACs

1. Reagents & Standards:

-

Internal Standards (IS): Use a deuterated mix (e.g., Cambridge Isotope Laboratories NSK-B). Crucial: Must include d3-C8 and d3-C10.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma on ice.

-

Aliquot 50

L of plasma into a 1.5 mL tube. -

Add 10

L of Internal Standard mix (dissolved in MeOH). -

Add 400

L of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins. -

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an HPLC vial.[3] Optional: Evaporate under nitrogen and reconstitute in mobile phase if higher sensitivity is needed.

3. LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7

m) or HILIC for better polar retention. -

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-9 min: Hold 95% B

-

9-10 min: Re-equilibrate 5% B

-

-

MS Mode: Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+).

4. Key MRM Transitions:

-

C8-Carnitine: m/z 288.2

85.0 (Quant), -

C10-Carnitine: m/z 316.3

85.0 -

d3-C8 (IS): m/z 291.2

85.0

Self-Validation Check: The precursor ion of m/z 85.0 is the characteristic fragment for the carnitine backbone. If your peaks do not show this fragment, they are not acylcarnitines.

Figure 2: Optimized LC-MS/MS workflow for targeted MCAC quantitation. Note the use of deuterated internal standards prior to precipitation to account for recovery losses.

Part 4: Clinical & Drug Development Implications

1. Safety Pharmacology (Mitochondrial Toxicity Screening)

Drug candidates that inhibit mitochondrial

-

Screening Strategy: Monitor C8 and C10 acylcarnitines in preclinical toxicology studies (rat/dog). An elevation indicates the drug is inhibiting the MCAD enzyme or COT, flagging a risk for drug-induced liver injury (DILI) or steatosis.

2. Metabolic Disease Targets

Targeting the efflux of MCACs or enhancing their oxidation is a therapeutic strategy for Type 2 Diabetes.

-

Therapeutic Hypothesis: Reducing the accumulation of C10/C12 carnitines in muscle tissue may restore insulin sensitivity. Agents that upregulate mitochondrial biogenesis (e.g., PGC-1

activators) can clear this "backlog" of intermediates.

3. Diagnostic Precision

In clinical trials for metabolic modulators, total acylcarnitine is an insufficient metric. You must resolve the profile.

-

Example: A drug improving Long-Chain oxidation might transiently increase Medium-Chain species if the downstream pathway (TCA cycle) remains blocked. This "metabolic shifting" must be monitored to ensure true efficacy.

References

-

Muoio, D. M., & Neufer, P. D. (2012). Lipid-induced mitochondrial stress and insulin action. Cell Metabolism, 15(5), 595-605. Link

-

Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism, 7(1), 45-56. Link

-

Rutkowsky, J. M., et al. (2014). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 306(12), E1378-E1387. Link

-

Rinaldo, P., et al. (2002). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Link

-

Schooneman, M. G., et al. (2013). Acylcarnitines: reflecting or inflicting insulin resistance? Diabetes, 62(1), 1-8. Link

-

Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029-2039. Link

Sources

- 1. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

The Role of Octanoyl L-Carnitine in Fatty Acid Metabolism: A Technical Guide

Abstract

Octanoyl L-carnitine (C8-carnitine) is a critical intermediate in cellular bioenergetics, serving as more than a simple metabolite. It is the esterified form of the medium-chain fatty acid (MCFA) octanoic acid and L-carnitine, primarily recognized for its role in transporting MCFAs into the mitochondrial matrix for β-oxidation. However, its significance extends far beyond this transport function. Clinically, octanoyl L-carnitine is the definitive biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), one of the most common inborn errors of fatty acid metabolism. Its dramatic accumulation in this disorder provides a clear diagnostic window through newborn screening. Furthermore, emerging research is exploring the therapeutic potential of octanoyl L-carnitine in other metabolic disorders and its role as an indicator of drug-induced mitochondrial toxicity. This guide provides an in-depth examination of the biochemical functions of octanoyl L-carnitine, the analytical methodologies for its quantification, and its expanding role in clinical diagnostics and drug development.

The Landscape of Mitochondrial Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or sustained energy demand when glucose availability is limited.[1] This catabolic process systematically breaks down fatty acids into acetyl-CoA units, which subsequently enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[2]

The efficiency of FAO is contingent on a series of transport and enzymatic steps. Fatty acids must first be activated in the cytoplasm by conversion to their acyl-CoA esters. While short- and medium-chain fatty acids can diffuse across the inner mitochondrial membrane, long-chain fatty acids (LCFAs) are impermeable and require a dedicated transport mechanism known as the carnitine shuttle.[3][4]

The Carnitine Shuttle: A Regulated Gateway

The carnitine shuttle is an elegant three-enzyme system that facilitates the translocation of long-chain acyl-CoAs from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[5] This process is a critical control point for fatty acid oxidation.[6]

The key components are:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of a long-chain acyl-CoA and free L-carnitine into an acylcarnitine ester, releasing Coenzyme A (CoA) into the cytosol.[6]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, acts as an antiporter, moving one molecule of acylcarnitine into the matrix in exchange for one molecule of free L-carnitine moving out.[7]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction. It converts the incoming acylcarnitine and a matrix CoA molecule back into an acyl-CoA and free L-carnitine.[4][6]

The regenerated acyl-CoA is now available for the enzymatic spiral of β-oxidation, and the liberated L-carnitine is shuttled back to the intermembrane space by CACT to participate in another transport cycle.

Octanoyl L-Carnitine: A Key Medium-Chain Intermediate

Medium-chain fatty acids (MCFAs), such as octanoic acid (C8), are handled differently than LCFAs. They can cross the mitochondrial membranes independent of the CPT system and are activated to their CoA esters within the mitochondrial matrix.[8] However, octanoyl L-carnitine is still formed within the mitochondria, particularly under conditions where the flux through β-oxidation is altered.

The formation of intramitochondrial acylcarnitines, including octanoyl L-carnitine, is catalyzed by carnitine acyltransferases and serves a critical buffering function. It helps to regenerate free Coenzyme A (CoA-SH), which is essential for numerous metabolic reactions, and prevents the toxic accumulation of acyl-CoA species.[4]

The Diagnostic Keystone: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

The most profound clinical significance of octanoyl L-carnitine lies in its role as the primary biomarker for MCADD.[9] MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme.[10] This enzyme catalyzes the first step of β-oxidation for fatty acids with chain lengths from 6 to 12 carbons.

In individuals with MCADD, the block in this pathway causes the upstream accumulation of medium-chain acyl-CoAs, most notably octanoyl-CoA (C8-CoA).[11] To alleviate the sequestration of the vital CoA pool, the excess octanoyl-CoA is converted to octanoyl L-carnitine. This water-soluble conjugate is then exported from the mitochondria and accumulates to exceptionally high levels in the blood, making it an ideal and highly specific marker for diagnosis via newborn screening.[9][12]

Analytical Methodology: Quantification by Tandem Mass Spectrometry

The universal adoption of expanded newborn screening for MCADD was made possible by the development of robust analytical methods using tandem mass spectrometry (MS/MS).[12][13] This technology allows for the sensitive and specific quantification of octanoyl L-carnitine and other acylcarnitines from a small sample, typically a dried blood spot (DBS).

The Scientific Rationale of the MS/MS Method

The standard MS/MS method for acylcarnitine profiling relies on a "precursor ion scan" of m/z 85.[1][6]

-

Causality: During collision-induced dissociation (CID) in the mass spectrometer, all acylcarnitine species, regardless of their acyl chain length, characteristically fragment to produce a common product ion with a mass-to-charge ratio (m/z) of 85.[1] This fragment corresponds to the core carnitine structure [(CH2)2-CH=CH-COOH]+.

-

Experimental Choice: By setting the second quadrupole of the mass spectrometer to only detect ions of m/z 85 while scanning a range of parent masses in the first quadrupole, one can selectively identify all acylcarnitine species present in the sample in a single analysis. This provides a comprehensive acylcarnitine "profile."

To enhance sensitivity and chromatographic performance, samples are typically derivatized.

-

Causality: Acylcarnitines are zwitterionic molecules, which can suppress their ionization efficiency in electrospray ionization (ESI). Derivatization, most commonly through butylation (reacting with butanolic HCl), converts the carboxyl group to a butyl ester.[8]

-

Experimental Choice: This butylation neutralizes the negative charge, leaving a permanent positive charge on the quaternary amine. This results in a molecule that ionizes much more efficiently in positive-ion ESI mode, significantly improving the limit of detection.

Self-Validating Protocol: Quantification of Octanoyl L-Carnitine in Plasma

This protocol describes a validated system for the quantification of C8-carnitine and other acylcarnitines. The inclusion of stable isotope-labeled internal standards (SIL-IS) for each analyte class is critical for trustworthiness, as it corrects for variations in sample extraction, derivatization efficiency, and instrument response.

1. Reagents and Materials:

-

Human plasma (or dried blood spots)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

n-Butanol, anhydrous

-

Acetyl Chloride

-

Stable Isotope-Labeled Internal Standards (e.g., D3-Octanoyl L-carnitine)

-

Calibrators and Quality Control (QC) materials with known concentrations

2. Sample Preparation & Extraction:

-

To 100 µL of plasma, add 10 µL of the SIL-IS working solution. Vortex briefly.

-

Add 400 µL of cold ACN or MeOH to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

3. Derivatization (Butylation):

-

Prepare fresh 3N butanolic HCl by slowly adding acetyl chloride to anhydrous n-butanol (e.g., 240 µL acetyl chloride to 3 mL n-butanol on ice).

-

Reconstitute the dried extract in 100 µL of 3N butanolic HCl.

-

Seal the tube and incubate at 65°C for 20 minutes.

-

Evaporate the reagent to dryness under nitrogen at 40°C.

-

Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80:20 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

-

LC System: UPLC/HPLC with a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A programmed gradient from low to high organic phase to elute acylcarnitines based on chain length.

-

Mass Spectrometer: Triple Quadrupole MS

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Precursor Ion Scan of m/z 85 OR Multiple Reaction Monitoring (MRM) for specific transitions (e.g., Butylated C8-carnitine: m/z 344.3 -> 85.1; Butylated D3-C8-carnitine: m/z 347.3 -> 85.1).

5. Quality Control:

-

A calibration curve is prepared using standards of known concentrations.

-

Low, medium, and high QC samples are run with each batch to ensure accuracy and precision.

-

The ratio of the analyte peak area to its corresponding SIL-IS peak area is used for quantification.

Clinical and Research Significance

The role of octanoyl L-carnitine is expanding beyond its foundational role in diagnosing MCADD.

Diagnostic Data in MCADD

The quantitative difference in octanoyl L-carnitine levels between healthy newborns and those with MCADD is stark, providing a clear diagnostic criterion. Analysis of acylcarnitine ratios, such as C8/C10 and C8/C2 (acetylcarnitine), further enhances diagnostic specificity.[3]

| Analyte | Healthy Newborns (μmol/L) | MCADD-affected Newborns (μmol/L) | Fold Increase (Approx.) |

| C6 (Hexanoylcarnitine) | < 0.10 | 0.5 - 2.5 | > 5-25x |

| C8 (Octanoylcarnitine) | < 0.22 | 3.1 - 28.3 | > 14-130x |

| C10 (Decanoylcarnitine) | < 0.25 | 0.5 - 4.0 | > 2-16x |

| Ratio C8/C2 | < 0.02 | > 0.2 | > 10x |

| Ratio C8/C10 | < 1.0 | > 5.0 | > 5x |

| Data synthesized from sources.[1][3] |

A Novel Therapeutic Agent for LC-FAODs

Recent groundbreaking research has identified a new therapeutic role for octanoyl L-carnitine. Long-chain fatty acid oxidation disorders (LC-FAODs), such as CPT2 or VLCAD deficiency, result in energy deficits in high-demand tissues like heart and skeletal muscle.[3] While therapies using medium-chain triglycerides (MCTs) have been used to provide an alternative fuel source, their efficacy is limited.

The underlying reason is that heart and skeletal muscle lack sufficient levels of the medium-chain acyl-CoA synthetase enzymes required to activate the fatty acids derived from MCTs.[3] However, these tissues can robustly metabolize medium-chain acylcarnitines. Orally administered octanoyl L-carnitine can bypass this metabolic bottleneck. It is absorbed and transported to the mitochondria where the enzyme Carnitine Acetyltransferase (CrAT) , which is abundant in muscle, efficiently converts it to octanoyl-CoA directly within the matrix for subsequent β-oxidation.[3] This novel approach has shown significant promise in preclinical models, improving muscle strength and endurance.

Biomarker of Mitochondrial Toxicity

Alterations in acylcarnitine profiles are emerging as sensitive biomarkers of drug-induced mitochondrial dysfunction. Various xenobiotics can impair mitochondrial function by inhibiting enzymes of the electron transport chain or β-oxidation. This disruption leads to an accumulation of acyl-CoAs, which are then shunted to form acylcarnitines, causing their levels to rise in circulation.[4] Elevated levels of octanoyl L-carnitine and other medium- and long-chain acylcarnitines have been observed in preclinical models of toxicity from drugs like acetaminophen, indicating a failure in FAO.[4] Monitoring these profiles in drug development can provide an early warning signal for mitochondrial toxicity.

Conclusion and Future Directions

Octanoyl L-carnitine is a pivotal molecule in fatty acid metabolism, whose importance has evolved from a simple metabolic intermediate to a cornerstone of modern clinical diagnostics and a promising therapeutic agent. Its unambiguous and dramatic elevation in MCADD has saved countless lives through its central role in newborn screening programs. The analytical techniques, centered on tandem mass spectrometry, are robust, sensitive, and serve as a paradigm for metabolic screening.

Looking forward, the field is rapidly advancing. The therapeutic application of octanoyl L-carnitine for LC-FAODs represents a significant shift in treatment strategy, targeting a previously unrecognized metabolic bottleneck. Furthermore, its utility as a biomarker for assessing drug-induced mitochondrial toxicity and other acquired metabolic syndromes is an area of active investigation. Continued research into the nuanced roles of octanoyl L-carnitine and other acylcarnitines will undoubtedly deepen our understanding of cellular metabolism and open new avenues for therapeutic intervention in a wide range of human diseases.

References

-

Solo, K. J., Zhang, Y., Bharathi, S. S., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. JCI Insight. [Link]

-

Solo, K. J., Zhang, Y., Bharathi, S. S., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. bioRxiv. [Link]

-

Solo, K. J., Zhang, Y., Bharathi, S. S., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. PubMed. [Link]

-

Schwarzenbacher, D., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

-

Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. [Link]

-

Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. PubMed. [Link]

-

Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent Technologies Technical Note. [Link]

-

Grosse, S. D., et al. (2008). Spectrum of Medium-Chain Acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening. Pediatrics. [Link]

-

Reactome. Mitochondrial Fatty Acid Beta-Oxidation. Reactome Pathway Database. [Link]

-

Tong, L. The Carnitine Acyltransferases Project. Columbia University. [Link]

-

Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology. [Link]

-

McCann, M. R., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]

-

New England Consortium of Metabolic Programs. (n.d.). Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). New England Consortium of Metabolic Programs. [Link]

-

Al-Dirbashi, O. Y., & Rashed, M. S. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. [Link]

-

Genomics Education Programme. (2020). Medium-chain acyl-CoA dehydrogenase deficiency. Health Education England. [Link]

-

Labcorp. (n.d.). Invitae Elevated C6, C8 and C10 (MCAD deficiency) Test. Labcorp. [Link]

-

JASEM. (n.d.). Free and Total Carnitine/Acylcarnitines Quantitative LC-MS/MS Analysis Kit. JASEM. [Link]

-

Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

-

The Medical Biochemistry Page. (2025). Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. themedicalbiochemistrypage.org. [Link]

-

Taylor & Francis Online. (n.d.). Carnitine palmitoyltransferase – Knowledge and References. Taylor & Francis Online. [Link]

-

Fingerhut, R., et al. (2017). MCAD-Deficiency with Severe Neonatal Onset, Fatal Outcome and Normal Acylcarnitine Profile. International Journal of Neonatal Screening. [Link]

-

MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]

-

Zytkovicz, T. H., et al. (2001). Tandem mass spectrometric analysis for amino, organic, and fatty acid disorders in newborn dried blood spots: a two-year summary from the New England Newborn Screening Program. Clinical Chemistry. [Link]

-

AOCS. (2019). Fatty Acid beta-Oxidation. American Oil Chemists' Society. [Link]

-

Wikipedia. (n.d.). Beta oxidation. Wikipedia. [Link]

-

Smith, E. H., & Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics. [Link]

-

Ferdinandusse, S., et al. (2022). Carnitine-Acylcarnitine Translocase Deficiency. GeneReviews®. [Link]

Sources

- 1. publications.aap.org [publications.aap.org]

- 2. dovepress.com [dovepress.com]

- 3. scispace.com [scispace.com]

- 4. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. labcorp.com [labcorp.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine [mdpi.com]

A Senior Application Scientist's In-Depth Technical Guide to Octanoyl L-Carnitine-d3 Chloride for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of an Internal Standard in Quantitative Bioanalysis

In the landscape of modern metabolomics and clinical research, the precise quantification of endogenous molecules is paramount. Acylcarnitines, such as octanoyl L-carnitine, have emerged as crucial biomarkers for a range of metabolic disorders, including inborn errors of fatty acid oxidation. Their accurate measurement in complex biological matrices like plasma, serum, and tissue extracts is a formidable analytical challenge. This is where the indispensable role of a stable isotope-labeled internal standard (SIL-IS) comes to the forefront. Octanoyl L-Carnitine-d3 Chloride, a deuterated analog of the endogenous analyte, is designed to mimic the behavior of the target molecule throughout the analytical process, from sample preparation to detection by mass spectrometry (MS). Its use is foundational to achieving the accuracy, precision, and robustness required for reliable clinical and research findings. This guide provides an in-depth technical overview of commercially available Octanoyl L-Carnitine-d3 Chloride, offering practical insights into supplier qualification, in-house verification, and best practices for its application in quantitative assays.

Understanding the Analyte: Octanoyl L-Carnitine and its Significance

Octanoyl L-carnitine is a medium-chain acylcarnitine, an ester of L-carnitine and octanoic acid. It is a key intermediate in the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a primary pathway for cellular energy production.[1] Elevated or depleted levels of octanoyl L-carnitine can be indicative of metabolic dysregulation. For instance, its accumulation is a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common inborn errors of metabolism.[2] Therefore, the ability to accurately quantify this metabolite is of significant diagnostic and research interest.

Commercial Suppliers of Octanoyl L-Carnitine-d3 Chloride: A Comparative Overview

The selection of a reliable commercial supplier for a critical reagent like an internal standard is a decision that should be based on rigorous evaluation of product quality and the supplier's transparency in providing comprehensive technical data. Several reputable suppliers offer Octanoyl L-Carnitine-d3 Chloride. Below is a comparative summary of key specifications from prominent vendors. It is imperative for the end-user to always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Isotopic Enrichment | Format |

| Cayman Chemical | 26577 | 1334532-24-9 | C₁₅H₂₇D₃ClNO₄ | 326.9 g/mol | ≥99% deuterated forms (d₁-d₃)[3] | Solid[3] |

| LGC Standards | TRC-O238007 | 1334532-24-9 | C₁₅D₃H₂₇NO₄·Cl | 326.87 g/mol | Not explicitly stated on website; CoA required[4] | Neat[4] |

| Sigma-Aldrich | 730912 | 1334532-24-9 | C₁₅D₃H₂₇ClNO₄ | 326.87 g/mol | 99 atom % D, 98% (CP)[5] | Powder[5] |

| MedChemExpress | HY-139392S | 1334532-24-9 | C₁₅H₂₇D₃ClNO₄ | 326.87 g/mol | Purity (HPLC): 99.94%, Isotopic Enrichment: 99.96% (d₃)[6] | Solid[6] |

| Santa Cruz Biotechnology | sc-214935 | 1334532-24-9 | C₁₅H₂₇D₃ClNO₄ | 326.87 g/mol | CoA required[3] | Solid |

| Cambridge Isotope Laboratories, Inc. | DLM-755 | 1334532-24-9 | C₁₅D₃H₂₇ClNO₄ | 326.87 g/mol | 98% Chemical Purity[5] | Neat[5] |

Note: The information in this table is compiled from publicly available data on the suppliers' websites and is subject to change. "CP" refers to Chemically Pure. Always consult the lot-specific Certificate of Analysis for precise data.

The Science of Synthesis and Quality Control: A Deeper Dive

A thorough understanding of how Octanoyl L-Carnitine-d3 Chloride is synthesized and the subsequent quality control measures is crucial for appreciating its utility and potential limitations.

Synthesis of Deuterium-Labeled Acylcarnitines

The synthesis of Octanoyl L-Carnitine-d3 Chloride typically involves a multi-step process. A common strategy is the esterification of L-carnitine with a deuterated octanoyl derivative. The deuterium labels are strategically incorporated into the molecule at positions that are not susceptible to exchange under physiological or analytical conditions. For instance, the d3-label is often on the N-methyl groups of the carnitine moiety.

One synthetic approach could involve the reaction of L-carnitine with deuterated octanoyl chloride. The deuterated octanoyl chloride can be prepared from octanoic acid through various deuteration techniques, followed by conversion to the acid chloride.[7] Alternatively, deuterium can be introduced at the carnitine synthesis stage. The biosynthesis of carnitine starts from lysine, and specific enzymatic or chemical steps can be modified to incorporate deuterium.[8][9]

The choice of synthetic route has implications for the final product's purity profile, including the isotopic enrichment and the presence of any unlabeled material or other impurities.

Authoritative Grounding in Quality Control

A supplier's commitment to rigorous quality control is a cornerstone of trustworthiness. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific lot of the internal standard. A comprehensive CoA for Octanoyl L-Carnitine-d3 Chloride should include the following:

-

Identity Confirmation: This is typically established using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of the molecule.

-

Chemical Purity: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector, or MS) is the gold standard for assessing chemical purity. The chromatogram should show a single major peak corresponding to the product, with minimal impurities.

-

Isotopic Purity and Enrichment: This is a critical parameter for a SIL-IS. It is typically determined by mass spectrometry. The data should indicate the percentage of the desired deuterated species (d3) and the levels of any other isotopic variants (d0, d1, d2). High isotopic enrichment is crucial to minimize signal interference from the internal standard at the mass-to-charge ratio of the analyte.

-

Enantiomeric Purity: Since the endogenous analyte is the L-enantiomer, it is important to ensure that the internal standard is also of high enantiomeric purity. This can be assessed by chiral chromatography or NMR with chiral shift reagents.

-

Residual Solvents: Gas Chromatography (GC) is often used to determine the presence of any residual solvents from the synthesis and purification processes.

In-House Verification of Octanoyl L-Carnitine-d3 Chloride: A Self-Validating Protocol

While a comprehensive CoA from a reputable supplier provides a strong foundation of trust, it is considered best practice in many laboratories, particularly in regulated environments, to perform an in-house verification of critical reagents. This not only confirms the supplier's specifications but also ensures the integrity of the material after shipping and storage.

Experimental Workflow for In-House Verification

Caption: Workflow for the in-house verification of Octanoyl L-Carnitine-d3 Chloride.

Detailed Step-by-Step Methodologies

1. Preparation of Stock Solution:

-

Allow the container of Octanoyl L-Carnitine-d3 Chloride to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a suitable amount (e.g., 1 mg) of the solid material using a calibrated analytical balance.

-

Dissolve the weighed material in a known volume of high-purity solvent (e.g., LC-MS grade methanol or water) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at the recommended temperature (typically -20°C or -80°C) in an amber vial to protect from light.

2. LC-MS/MS Analysis for Identity and Isotopic Purity Assessment:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is ideal for this purpose. A triple quadrupole mass spectrometer can also be used.

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for acylcarnitine analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL of a diluted working solution.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Full Scan Analysis: Acquire data in full scan mode to confirm the presence of the [M+H]⁺ ion for Octanoyl L-Carnitine-d3 (m/z ~327.2).

-

Isotopic Distribution: Examine the isotopic pattern of the molecular ion to assess the isotopic enrichment. The most abundant peak should correspond to the d3 species. The relative intensities of the d0, d1, and d2 peaks should be minimal.

-

MS/MS Analysis: Fragment the precursor ion and confirm the presence of characteristic product ions (e.g., a neutral loss of 59 Da corresponding to the trimethylamine group).

-

3. ¹H-NMR for Structural Confirmation and Purity Assessment:

-

Sample Preparation: Dissolve a sufficient amount of the material in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

-

Data Acquisition: Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Confirm the presence of all expected proton signals and their chemical shifts, multiplicities, and integrations.

-

The signal corresponding to the N-methyl groups should be significantly reduced or absent, confirming the deuterium labeling at this position.

-

Look for any unexpected signals that may indicate the presence of impurities.

-

Field-Proven Insights: Navigating the Pitfalls of Using SIL-IS

As a Senior Application Scientist, I have observed several common challenges that researchers encounter when using SIL-IS. A proactive understanding of these potential issues is key to developing robust and reliable quantitative assays.

-

Matrix Effects: Even with a co-eluting SIL-IS, significant ion suppression or enhancement from the biological matrix can impact assay performance.[10] It is crucial to evaluate matrix effects during method validation by comparing the analyte response in the presence and absence of matrix.

-

Isotopic Instability: While the deuterium labels in Octanoyl L-Carnitine-d3 Chloride are generally stable, it is important to be aware of the potential for back-exchange, particularly under harsh sample preparation conditions (e.g., extreme pH).

-

Crosstalk/Isotopic Contribution: If the isotopic purity of the SIL-IS is not sufficiently high, the d0 isotopologue of the internal standard can contribute to the signal of the endogenous analyte, leading to an overestimation, especially at low concentrations.

-

Chromatographic Separation of Isotopologues: In some cases, deuteration can lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[11] This can be problematic if the chromatographic peak is narrow and the integration windows are not set appropriately.

-

Differential Stability: While a SIL-IS is expected to have similar stability to the analyte, this should be experimentally verified, especially for long-term storage in biological matrices.

Broader Scientific Context: The Role of Octanoyl L-Carnitine in Fatty Acid β-Oxidation

To fully appreciate the significance of accurately measuring octanoyl L-carnitine, it is helpful to visualize its role in the broader context of cellular metabolism. The following diagram illustrates the fatty acid β-oxidation pathway, highlighting the critical role of the carnitine shuttle in transporting fatty acids into the mitochondria.

Caption: The role of the carnitine shuttle in fatty acid β-oxidation.

Conclusion: Ensuring Data Integrity Through Rigorous Reagent Qualification

Octanoyl L-Carnitine-d3 Chloride is a vital tool for researchers and drug development professionals engaged in the quantitative analysis of metabolic pathways. The accuracy and reliability of the data generated are fundamentally dependent on the quality of this internal standard. By carefully selecting a reputable supplier, understanding the nuances of its synthesis and quality control, and implementing a robust in-house verification protocol, researchers can have a high degree of confidence in their analytical results. This in-depth guide has aimed to provide the technical knowledge and practical insights necessary to empower scientists to make informed decisions and to uphold the highest standards of scientific integrity in their work.

References

-

Mano, N., & Takahashi, N. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta, 469, 44-50.[10]

-

Kasuya, F., Igarashi, K., & Fukui, M. (1999). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. American Journal of Physiology-Endocrinology and Metabolism, 276(3), E492-E498.[12]

-

ResearchGate. (n.d.). Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine | Request PDF. Retrieved February 13, 2026, from [Link][13]

-

Wang, Z., He, G., & Niu, H. (2019). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 24(18), 3333.[7]

-

Li, Y., et al. (2020). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta, 1136, 128-137.[14]

-

SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved February 13, 2026, from [Link][15]

-

Agilent Technologies, Inc. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Retrieved February 13, 2026, from [Link][16]

-

Biomol.de. (2020, February 7). Octanoyl-DL-carnitine (chloride) | CAS 14919-35-8 | Cayman Chemical. Retrieved February 13, 2026, from [Link]

-

Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1653.[17]

-

Stockmann, H., et al. (2020). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 16, 2396-2405.[18]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved February 13, 2026, from [Link][19]

-

Bajnóczi, G., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 523.[20]

-

Wikipedia. (n.d.). Carnitine biosynthesis. Retrieved February 13, 2026, from [Link][8]

-

Bansal, S., et al. (2014). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. PLoS One, 9(6), e99639.[9]

-

Djukanovic, D., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6035-6109.[21]

-

Guerrero, A., & Feixas, J. (2014). Synthesis of a New Deuterium-Labeled Phytol as a Tool for Biosynthetic Studies. Synthesis, 46(10), 1343-1348.[22]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Octanoyl L-Carnitine-d3 Chloride | LGC Standards [lgcstandards.com]

- 4. isotope.com [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 8. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sciex.com [sciex.com]

- 15. lcms.cz [lcms.cz]

- 16. Octanoyl-DL-carnitine (chloride) | CAS 14919-35-8 | Cayman Chemical | Biomol.de [biomol.com]

- 17. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. mdpi.com [mdpi.com]

- 20. (+/-)-Octanoylcarnitine chloride | Other Lipid Metabolism | Tocris Bioscience [tocris.com]

- 21. researchgate.net [researchgate.net]

- 22. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

Technical Guide: Stability, Storage, and Handling of Octanoyl L-Carnitine-d3 Chloride

Executive Summary

Octanoyl L-Carnitine-d3 Chloride (C8-Carnitine-d3) is a stable isotope-labeled medium-chain acylcarnitine used primarily as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS).[1] Its reliability in clinical diagnostics (e.g., MCAD deficiency screening) and metabolic profiling depends entirely on maintaining the integrity of its ester bond and isotopic label .

This guide details the physicochemical vulnerabilities of the molecule—specifically ester hydrolysis and hygroscopicity —and provides a self-validating framework for its storage and experimental use.

Part 1: Chemical Identity & Physicochemical Profile[2]

To preserve this compound, one must understand its structural weaknesses. The "Chloride" salt form enhances water solubility, which is beneficial for biological compatibility but detrimental to solid-state stability if humidity is uncontrolled.

| Parameter | Technical Specification |

| Chemical Name | Octanoyl-L-carnitine-d3 (chloride) |

| Synonyms | C8-Carnitine-d3, L-Octanoylcarnitine-d3 |

| Molecular Formula | C₁₅H₂₇D₃ClNO₄ |

| Molecular Weight | ~326.9 g/mol |

| Solubility | Water (>50 mg/mL), Methanol, DMSO |

| Hygroscopicity | High (Chloride salt attracts atmospheric moisture) |

| Critical Lability | Ester Hydrolysis (Cleavage of octanoyl group) |

Part 2: Critical Stability Mechanisms

The degradation of Octanoyl L-Carnitine-d3 is not random; it follows specific chemical kinetics. The two primary failure modes are Hydrolysis and Isotopic Exchange .

Ester Hydrolysis (The Primary Threat)

The ester linkage between the carnitine backbone and the octanoic acid tail is susceptible to nucleophilic attack by water. This reaction is pH-dependent .[2]

-

Acidic pH (< 5): Relatively stable.

-

Neutral pH (~7): Slow hydrolysis over time.

-

Basic pH (> 8): Rapid hydrolysis.

Causality: High pH promotes the formation of hydroxide ions (

Deuterium Exchange (The "d3" Risk)

While the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), exposure to extreme pH or catalytic conditions can theoretically lead to deuterium-hydrogen exchange, diluting the isotopic purity and shifting the mass spectrum signal, rendering it useless as an IS.

Visualization: Degradation Pathway

The following diagram illustrates the irreversible hydrolysis pathway that must be prevented.

Caption: Mechanism of ester hydrolysis. The intact IS degrades into Free Carnitine-d3 (which interferes with free carnitine quantification) and Octanoic Acid.

Part 3: Storage Protocols

Storage strategies must strictly separate the Solid State (bulk powder) from the Solution State (working stocks).

Table 1: Storage Matrix & Conditions

| State | Temp | Container | Solvent System | Max Shelf Life |

| Solid (Powder) | -20°C | Amber Glass + Desiccant | N/A | > 2 Years |

| Stock Solution | -80°C | Silanized Glass / Polypropylene | 100% Methanol | 6 Months |

| Working Sol. | -20°C | Polypropylene | 50:50 MeOH:H₂O | < 1 Month |

| Autosampler | +4°C | Glass Insert | Mobile Phase | < 24 Hours |

Protocol A: Solid State Management

-

Desiccation: The chloride salt is hygroscopic. Store the primary vial inside a secondary container (jar) containing active silica gel or molecular sieves.

-

Thermal Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins).

-

Why? Opening a cold vial in humid air causes immediate condensation on the powder. This water initiates hydrolysis even after the vial is returned to the freezer.

-

Protocol B: Stock Solution Preparation

Solvent Choice: Methanol (MeOH) is the gold standard.

-

Reasoning: MeOH provides excellent solubility and is protic but less nucleophilic than water, slowing hydrolysis.

-

Avoid: Storing stocks in 100% water or phosphate buffers (pH > 7), as these accelerate degradation.

Part 4: Experimental Workflow

The following workflow ensures the integrity of the standard from the freezer to the mass spectrometer.

Step-by-Step Reconstitution

-

Equilibrate: Bring vial to 20-25°C.

-

Solvent Addition: Add 100% LC-MS grade Methanol to achieve a concentration of 1–5 mg/mL.

-

Vortex/Sonicate: Vortex for 30 seconds. If particles persist, sonicate briefly (max 1 min) to avoid heating.

-

Aliquot: Immediately divide into single-use aliquots (e.g., 100 µL) in polypropylene tubes.

-

Why? Repeated freeze-thaw cycles cause condensation and ice crystal formation, which can physically degrade the molecule and introduce water.

-

-

Storage: Store aliquots at -80°C.

Visualization: Stock Preparation Workflow

Caption: Operational workflow for preparing stock solutions. The equilibration step is critical to prevent moisture ingress.

Part 5: Quality Control & Troubleshooting (Self-Validation)

How do you verify your standard is still valid? Do not rely on "expiration dates" alone. Use these MS-based checks.

The "Zero-Time" Check

Inject the fresh stock immediately upon preparation. Record the Area Ratio of the Octanoyl-L-carnitine-d3 (Parent) to L-Carnitine-d3 (Hydrolysis Product).

-

Pass Criteria: L-Carnitine-d3 signal should be < 2% of the parent signal.

Monitoring Hydrolysis (m/z shift)

In positive ESI mode (LC-MS/MS), monitor the following transitions:

-

Target (Parent): Precursor m/z ~327.3 → Product m/z 85.0 (Common fragment).

-

Degradant (Free Carnitine-d3): Precursor m/z ~165.2 → Product m/z 85.0.

If the signal for m/z 165.2 increases over time in your stock solution, hydrolysis has occurred. Discard the stock.

Isotopic Purity Check

Monitor the M+0 (unlabeled) channel.

-

If the M+0 signal increases relative to the M+3 signal, it suggests either contamination with unlabeled standard or (less likely) isotopic exchange.

References

-

H. Chase, et al. (1984). Carnitine ester hydrolysis in arteries. Comparative Biochemistry and Physiology Part B. Retrieved from [Link]

- Clinical and Laboratory Standards Institute (CLSI). (2017). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance. (General guidance on Internal Standard handling).

Sources

Octanoyl L-Carnitine-d3 Chloride material safety data sheet

Operational Framework for High-Precision Quantitation in Metabolic Profiling

Abstract

This technical guide provides a comprehensive operational framework for Octanoyl L-Carnitine-d3 Chloride (C8-Carnitine-d3), a stable isotope-labeled internal standard critical for the quantification of medium-chain acylcarnitines.[1][2] While traditional Material Safety Data Sheets (MSDS) focus solely on hazard identification, this document integrates safety protocols with analytical integrity , detailing how physicochemical properties—specifically hygroscopicity and isotopic stability—directly impact quantitative accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1][2] This guide is designed for analytical chemists and metabolic researchers targeting Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency screening.[1][2]

Part 1: Molecular Identity & Physicochemical Integrity

Octanoyl L-Carnitine-d3 Chloride is the deuterated analog of octanoylcarnitine, a diagnostic metabolite.[1][2] Its utility relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) , where the labeled standard corrects for ionization suppression and extraction variability.[2]

1.1 Structural Architecture

-

Chemical Name: L-Carnitine octanoyl ester-d3 (chloride salt)[1][2][3][4]

-

Formula:

[1][2][3] -

Isotopic Labeling: The deuterium label (

) is located on the N-methyl group of the quaternary ammonium moiety.[2] -

Counter-ion: Chloride (

).[1][2]-

Function: The chloride salt form enhances aqueous and methanolic solubility, facilitating rapid dissolution in extraction solvents.

-

1.2 Physicochemical Data Table

| Property | Specification | Operational Implication |

| Molecular Weight | ~326.87 g/mol | +3 Da shift from native C8-Carnitine (323.9 g/mol ).[1][2] |

| Physical State | Crystalline Solid | Prone to static; requires anti-static gun for weighing. |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly; alters effective mass. |

| Solubility | MeOH, Water, DMSO | Compatible with standard protein precipitation workflows. |

| Isotopic Purity | Essential to prevent "cross-talk" (unlabeled impurity contributing to analyte signal).[2] |

Part 2: Metabolic Context & Diagnostic Logic[2][6]

The primary application of this material is the diagnosis of MCAD Deficiency , the most common disorder of fatty acid oxidation.

2.1 The Metabolic Blockade

In healthy metabolism, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the dehydrogenation of C6–C12 fatty acids.[1][2] In MCAD deficiency, this enzyme is defective.[6][7]

-

Consequence: Medium-chain acyl-CoAs (specifically Octanoyl-CoA) accumulate in the mitochondria.[1][2]

-

Detoxification: To relieve mitochondrial stress, the accumulated Acyl-CoA is converted to Acylcarnitine (C8-Carnitine) by carnitine acyltransferases and exported into the blood [2].[1][2]

-

Detection: Elevated C8-Carnitine in blood (measured against the C8-d3 internal standard) is the primary biomarker.[1][2]

2.2 Pathway Visualization

The following diagram illustrates the mechanistic failure in MCAD deficiency that necessitates the use of Octanoyl L-Carnitine-d3.

Caption: C8-Carnitine accumulation mechanism.[1][2] The MCAD block forces the conversion of toxic Acyl-CoA into Acylcarnitine, which is exported to the blood.[2]

Part 3: Risk Management & Handling (Enhanced MSDS)

Standard MSDS documents classify this compound as a chemical irritant. However, for the analytical scientist, the "Hazard" is not just toxicity, but data corruption .

3.1 Health & Safety Profile

-

Signal Word: Warning.

-

GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A).[2]

-

Biological Mimicry: As a carnitine analog, it is biologically active. While acute toxicity is low, avoid inhalation of dust to prevent potential respiratory sensitization.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood during powder handling to prevent inhalation.

3.2 Stability & Handling (The "Data Hazard")

The chloride salt is hygroscopic .[2] Moisture uptake introduces a systematic error in gravimetric preparation.

-

The Risk: If the powder absorbs 2% water by weight during weighing, your stock solution concentration is 2% lower than calculated. This error propagates to every sample, causing a false low bias in patient results.

-

Mitigation Protocol:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

-

Desiccation: Store bulk material in a desiccator at -20°C.

-

Rapid Weighing: Use an anti-static gun to neutralize charge; weigh quickly into a tared vessel. Alternatively, dissolve the entire vial contents with a known volume of solvent (volumetric addition) to bypass weighing errors [3].[2]

-

Part 4: Analytical Protocol (LC-MS/MS)

This section details the self-validating workflow for using Octanoyl L-Carnitine-d3 Chloride as an Internal Standard (IS).

4.1 Working Standard Preparation

Objective: Create a stable IS working solution for daily use.

-

Primary Stock (1 mg/mL): Dissolve accurately weighed C8-Carnitine-d3 in Methanol. Store at -20°C. Stability: >1 year.

-

Working IS Solution: Dilute Primary Stock into the extraction solvent (typically Methanol containing other acylcarnitine IS).[2]

4.2 Sample Preparation (Dried Blood Spot - DBS)

-

Step 1: Punch 3.2 mm DBS disk into a 96-well plate.

-

Step 2 (Critical): Add Working IS Solution (in Methanol) directly to the spot.[2]

-

Step 3: Incubate (20 min, ambient), then transfer supernatant.

-

Step 4: Evaporate and reconstitute (if using derivatized method) or inject directly (underivatized method).[2]

4.3 LC-MS/MS Workflow Visualization

Caption: IDMS Workflow. Note that precursor ions differ by 3 Da, but both fragment to the common 85.1 m/z backbone ion in standard acylcarnitine analysis.[2]

4.4 Quality Assurance Checks

To validate the system, monitor the IS Peak Area across the run.

-

Acceptance Criteria: IS area variation < 15% RSD across the batch.

-

Failure Mode: A sudden drop in IS area indicates "Ion Suppression" from the matrix (e.g., phospholipids).[2] Because the IS co-elutes with the analyte, the analyte is likely suppressed too. The ratio (Analyte/IS) corrects for this, provided the signal is not completely extinguished.

References

-

GeneReviews® [Internet]. (2024).[2] Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. National Center for Biotechnology Information. Retrieved from [Link]

-

Chromatography Forum. (2008). Handling Hygroscopic Reference Standards. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2023).[2] Newborn Screening Quality Assurance Program (NSQAP).[2] Retrieved from [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. isotope.com [isotope.com]

- 5. m.youtube.com [m.youtube.com]

- 6. MCAD [gmdi.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Octanoyl L-Carnitine (C8) in Human Plasma via LC-MS/MS

Abstract & Scope

This application note details a robust, high-throughput LC-MS/MS protocol for the quantification of Octanoyl L-carnitine (C8-carnitine) in human plasma. C8-carnitine is a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a disorder of fatty acid oxidation.[1]

Unlike traditional methods relying on butyl-ester derivatization—which can induce artificial hydrolysis of acylcarnitines and overestimate free carnitine—this protocol utilizes an underivatized approach. This ensures superior analyte stability and reduced sample preparation time while maintaining the sensitivity required for clinical and pharmaceutical research.

Target Audience: Bioanalytical scientists, DMPK researchers, and clinical chemists.

Scientific Rationale & Experimental Design

The "Underivatized" Advantage

Historically, acylcarnitines were derivatized with butanol-HCl to improve ionization efficiency. However, this acid-catalyzed process is chemically aggressive.

-

Integrity Issue: Acidic conditions can hydrolyze the ester bond of acylcarnitines, converting them back to free carnitine (C0) and fatty acids, leading to negative bias for C8 and positive bias for C0.

-

Solution: Modern electrospray ionization (ESI) sources are sufficiently sensitive to detect underivatized acylcarnitines. This method preserves the native analyte structure.

Chromatographic Strategy

Octanoyl carnitine is a zwitterion with a medium-length fatty acid chain.

-

Column Selection: A Reversed-Phase C18 column with enhanced polar retention (e.g., Waters ACQUITY HSS T3 or Phenomenex Kinetex C18) is selected. Standard C18 columns may elute carnitines too quickly (in the void volume), leading to ion suppression.

-

Mobile Phase: A gradient of Water/Acetonitrile with Formic Acid is used to protonate the carboxylic acid, ensuring positive mode ionization.

Materials & Reagents

| Reagent | Grade/Specification | Notes |

| Analyte | Octanoyl L-Carnitine (C8) | >98% Purity |

| Internal Standard (IS) | Octanoyl-L-carnitine-d3 (methyl-d3) | Compensates for matrix effects |

| Solvents | LC-MS Grade Methanol, Acetonitrile, Water | Essential to minimize background noise |

| Additives | Formic Acid (99%+) | Proton source for ESI+ |

| Matrix | Human Plasma (K2EDTA) | Free of significant hemolysis |

Experimental Protocol

Preparation of Standards

-

Stock Solution: Dissolve C8-carnitine in 50:50 Methanol:Water to 1 mg/mL.

-

IS Working Solution: Dilute C8-d3 to 50 ng/mL in Methanol. Note: This solution also serves as the protein precipitation agent.

-

Calibration Curve: Spike blank plasma to create concentrations: 10, 50, 100, 500, 1000, 5000 nM.

Sample Extraction (Protein Precipitation)

This workflow is designed for high throughput and removal of phospholipids.

Figure 1: Protein precipitation workflow ensuring removal of plasma proteins while retaining the polar carnitine analyte.

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Load |

| 3.0 | 95 | Elution of C8 |

| 4.0 | 95 | Wash |

| 4.1 | 5 | Re-equilibration |

| 6.0 | 5 | End of Run |

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI) Positive.[2]

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |

|---|---|---|---|---|

| Octanoyl Carnitine | 288.2 | 85.1 | 25 | 50 |

| Octanoyl Carnitine-d3 | 291.2 | 85.1 | 25 | 50 |

Note: The product ion at m/z 85.1 corresponds to the characteristic +CH2-CH=CH-COOH fragment common to the carnitine backbone.

Figure 2: MS/MS fragmentation logic. The specific precursor is selected in Q1, fragmented in Q2, and the conserved backbone detected in Q3.

Method Validation & Performance

To ensure Trustworthiness (Part 2 of requirements), the following validation parameters must be met:

-

Linearity: The method is linear from 10 nM to 5000 nM (

). -

Accuracy & Precision:

-

Intra-day CV: < 5%

-

Inter-day CV: < 8%[6]

-

Accuracy: 85-115% of nominal value.

-

-

Matrix Effect: The use of C8-d3 is critical. Co-eluting phospholipids can suppress ionization. The deuterated IS co-elutes perfectly with the analyte, experiencing the exact same suppression, thus mathematically correcting the quantification.

-

Stability:

Troubleshooting & Optimization

-

High Background/Carryover: Acylcarnitines are "sticky." If carryover is observed in blank samples, add a needle wash step with 50:50 Methanol:Isopropanol.

-

Peak Tailing: Usually indicates secondary interactions with free silanols on the column. Ensure the mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol ionization.

-

Isobaric Interferences: While C8 is distinct, other isomers (e.g., branched-chain octanoyl isomers) may exist. If peak splitting occurs, flatten the gradient slope between 1.0 and 3.0 minutes to improve resolution.

References

-

Matern, D., et al. (2001). "Prospective diagnosis of medium-chain acyl-CoA dehydrogenase deficiency in neonates by electrospray tandem mass spectrometry." Pediatrics. Link

-

Fingerhut, R., et al. (2009). "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Analytical Chemistry. Link

-

CLSI. (2017). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition." CLSI document NBS04. Link

-

Turgeon, C. T., et al. (2010). "Validation of a liquid chromatography-tandem mass spectrometry method for the quantification of acylcarnitines in dried blood spots." Clinical Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bevital.no [bevital.no]

- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. msacl.org [msacl.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]

Application Note & Protocol: Quantification of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry

Abstract

Acylcarnitine profiling from dried blood spots (DBS) is a cornerstone of modern metabolic screening, particularly for newborns, enabling the early detection of numerous inborn errors of metabolism. This application note provides a comprehensive guide for researchers, clinical scientists, and drug development professionals on the principles and practices of acylcarnitine quantification. We delve into the critical pre-analytical considerations, present detailed, field-proven protocols for sample preparation and analysis, and discuss the interpretation of results. The methodology is grounded in the gold-standard technique of tandem mass spectrometry (MS/MS), elucidating the causality behind experimental choices to ensure data of the highest integrity and reliability.

Scientific Foundation: The "Why" of Acylcarnitine Profiling

The Biological Role of Acylcarnitines

Carnitine and its acylated derivatives, known as acylcarnitines, are essential molecules in cellular energy metabolism.[1][2] Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the Krebs cycle and subsequent ATP generation. This process, known as the "carnitine shuttle," is vital, especially during periods of fasting or metabolic stress when fatty acids become a primary energy source.[1][3]

Clinical Significance in Metabolic Disease

Inborn errors of metabolism (IEM), such as fatty acid oxidation disorders (FAODs) and certain organic acidurias, arise from genetic defects in the enzymes required for these metabolic pathways.[3][4] When a specific enzyme is deficient, its substrate—a particular fatty acid or organic acid—accumulates. This excess acyl-CoA is esterified to carnitine, forming a specific acylcarnitine that can be exported from the mitochondria and detected in the bloodstream.[4]

Therefore, the analysis of the acylcarnitine profile—a snapshot of free carnitine (C0) and various short-, medium-, and long-chain acylcarnitines—serves as a powerful diagnostic tool.[2] An abnormal elevation of a specific acylcarnitine or a characteristic pattern of multiple acylcarnitines can pinpoint the location of the metabolic block, allowing for early diagnosis and intervention.[1] This is the fundamental principle behind its widespread use in newborn screening programs worldwide.

The Dried Blood Spot (DBS) Advantage

The use of dried blood spots as the specimen of choice is a critical enabling technology. DBS offers significant logistical and practical advantages over traditional plasma or serum samples:

-

Minimally Invasive Collection: A simple heel or finger prick is sufficient, which is ideal for neonates.[5]

-

Ease of Transport and Storage: DBS cards are stable at ambient temperature for short periods, simplifying shipping to centralized laboratories.[1][6] For long-term studies, they can be stored compactly at -20°C or below.[7][8]

-

Sample Stability: The drying process provides a degree of analyte stability, though proper handling is crucial to prevent degradation.[7][8]

Pre-Analytical Protocol: Ensuring Sample Integrity from the Start

The quality of the final analytical data is inextricably linked to the quality of the initial specimen. Adherence to standardized collection and handling procedures is non-negotiable. The protocols outlined below are based on authoritative guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][9][10]

Protocol 1: Dried Blood Spot (DBS) Specimen Collection

-

Preparation: Warm the heel (for infants) to increase blood flow. Clean the puncture site with an alcohol wipe and allow it to air dry completely.[8]

-

Puncture: Using a sterile, single-use lancet, puncture the skin. Wipe away the first drop of blood, as it may be contaminated with tissue fluid.[8]

-

Application: Allow a large, free-flowing drop of blood to form. Gently touch the filter paper (e.g., Whatman 903 or equivalent) to the drop, allowing blood to soak through and completely fill a pre-printed circle from one side only. Do not apply multiple drops to the same circle.

-

Saturation Check: Ensure the blood has penetrated and saturated the filter paper completely, visible as a uniform spot on both the front and back of the card.[8]

-

Drying (Critical Step): Suspend the DBS card horizontally in a clean, dry area, away from direct sunlight and heat. Allow the spots to air dry for a minimum of 3-4 hours at ambient temperature.[1][6][8] Inadequate drying is a primary cause of erroneous results and sample rejection.

Protocol 2: DBS Shipping and Storage

-

Packaging: Once completely dry, place the DBS card in a sealable, low gas-permeability bag (e.g., a Ziploc-style bag).[8] For shipping or storage longer than a few days, include a desiccant pack in the bag to absorb ambient moisture.[6][8]

-

Shipping: Ship specimens to the testing facility at ambient temperature, following the basic triple-packaging system where applicable.[6] Protect the package from physical damage and extreme temperatures.

-

Storage:

Expert Insight: The stability of acylcarnitines is not uniform; longer-chain species are particularly prone to hydrolysis back to free carnitine during improper storage (e.g., at room temperature with humidity).[7] This underscores the importance of controlled storage conditions for any retrospective analysis. Furthermore, factors like the patient's hematocrit can influence the volume of blood in a standardized punch, potentially affecting quantitative results.[11]

Analytical Workflow: From Blood Spot to Quantitative Data

The gold-standard method for quantifying acylcarnitines in DBS is tandem mass spectrometry (MS/MS), prized for its high sensitivity, specificity, and throughput.[12] The general workflow is depicted below.

Protocol 3: Sample Preparation & Extraction

Causality: This protocol is designed to efficiently lyse blood cells, solubilize the target acylcarnitines, and introduce stable isotope-labeled (SIL) internal standards (IS). The SIL-IS are chemically identical to the analytes but have a higher mass. They are added at a known concentration and co-processed with the sample, experiencing the same extraction inefficiencies or matrix effects. This allows for highly accurate quantification by correcting for variations during sample handling and analysis.[12]

-

Punching: Using a manual or automated puncher, place a 3.2 mm disc from the center of a valid blood spot into a well of a 96-well microtiter plate.[12][7][13] Include a blank filter paper disc as a negative control.

-

Extraction Solution Preparation: Prepare an extraction solution of HPLC-grade methanol containing the appropriate SIL internal standards for the acylcarnitines being measured (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, etc.).

-

Extraction: Add 100-150 µL of the extraction solution to each well containing a DBS disc.[12][13]

-

Incubation: Seal the plate and shake on an orbital shaker (e.g., 600-700 rpm) for 20-45 minutes at room temperature or slightly elevated temperature (e.g., 45°C) to facilitate extraction.[12][7][13]

-

Supernatant Transfer: Centrifuge the plate to pellet the filter paper debris. Carefully transfer the supernatant (the extract) to a new, clean 96-well plate.

Protocol 4: Butylation (Derivatization)

Causality: While non-derivatized methods exist[14], butylation is a classic, robust technique that serves two purposes. First, it converts the carboxyl group of the acylcarnitines into butyl esters. This enhances their ionization efficiency in the mass spectrometer. Second, it creates a common, stable fragment ion upon collision-induced dissociation (CID). All butylated acylcarnitines will fragment to produce a product ion at a mass-to-charge ratio (m/z) of 85.[1] This allows for a "precursor ion scan," a powerful screening technique where the instrument specifically looks for all parent ions that produce the m/z 85 fragment.

-

Drying: Gently evaporate the methanolic extract to dryness under a stream of nitrogen gas.

-

Derivatization: Reconstitute the dried residue in 50-100 µL of 3N butanolic HCl. Seal the plate and incubate at 60-65°C for 15-20 minutes.

-

Final Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the final dried residue in a specific volume of the mobile phase used for the MS/MS analysis (e.g., 80:20 acetonitrile:water). The plate is now ready for injection.

Protocol 5: Tandem Mass Spectrometry (MS/MS) Analysis